

3-Bromo-5-chloroaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-chloroaniline

Cat. No.: B031250

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloroaniline is a halogenated aniline derivative that serves as a crucial and versatile building block in the field of organic synthesis.^[1] Its unique substitution pattern, featuring bromine and chlorine atoms at the meta positions relative to the amino group, provides chemists with a powerful tool for regioselective functionalization. This differential reactivity between the carbon-bromine and carbon-chlorine bonds allows for stepwise and controlled modifications, making it an ideal starting material for the construction of complex molecular architectures.^[1] This technical guide provides a comprehensive overview of the properties, key reactions, and applications of **3-Bromo-5-chloroaniline**, with a focus on its role in the synthesis of high-value compounds for the pharmaceutical and materials science industries.

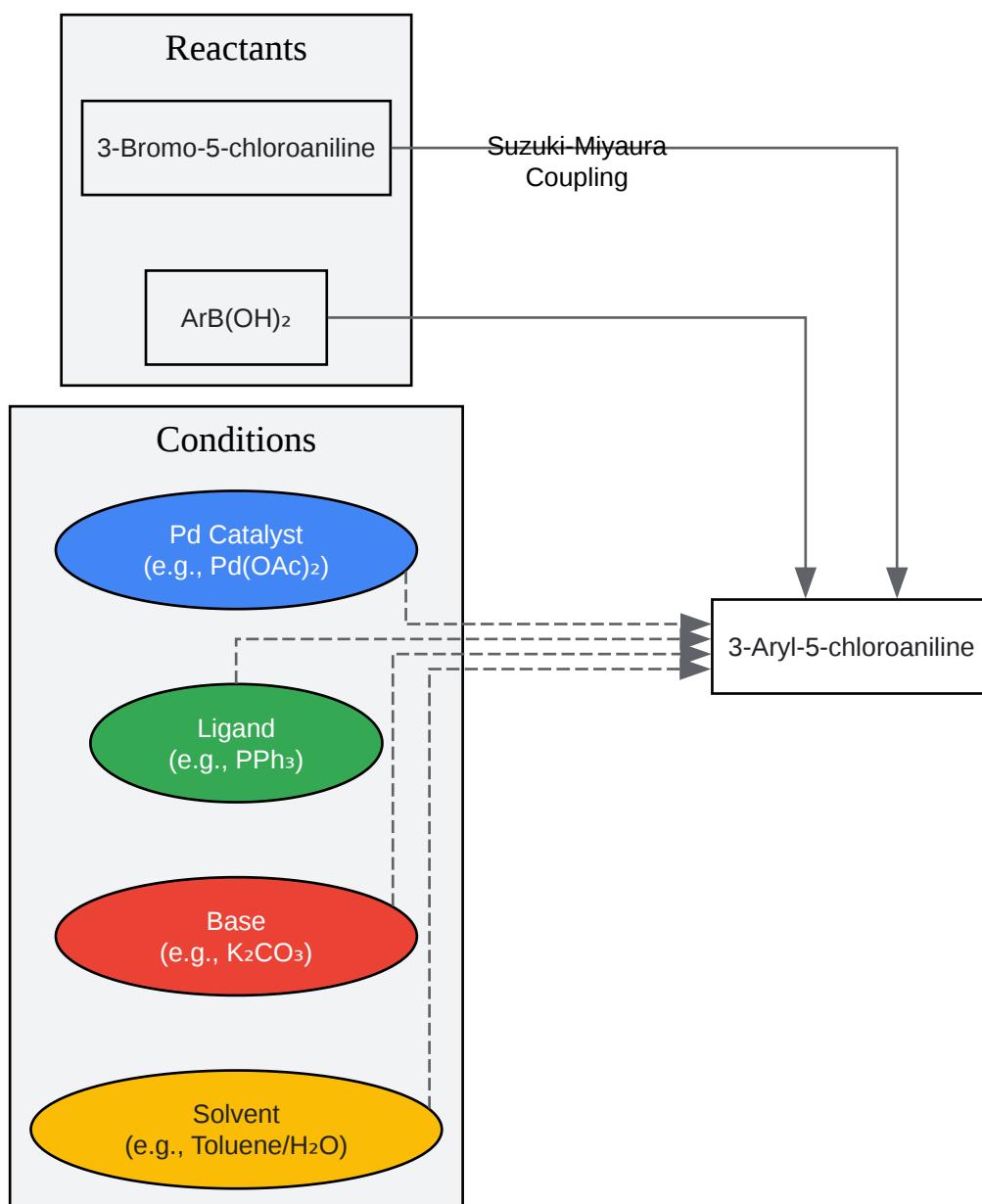
Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of **3-Bromo-5-chloroaniline** is provided below. It is important to note that while extensive experimental spectroscopic data for this specific compound is not readily available in public databases, predicted data and data from analogous compounds offer valuable insights.

Table 1: Physical and Chemical Properties of **3-Bromo-5-chloroaniline**

Property	Value	Reference
CAS Number	96558-78-0	[1] [2]
Molecular Formula	C ₆ H ₅ BrCIN	[2]
Molecular Weight	206.47 g/mol	[1] [2]
Appearance	White to Brown powder to crystal	TCI
Melting Point	40-46 °C	AKSci
Boiling Point	284.1 ± 20.0 °C at 760 mmHg	[3]
InChI Key	YYBRLVWWPRAQDX-UHFFFAOYSA-N	[1]

Table 2: Predicted and Analogous Compound Spectroscopic Data

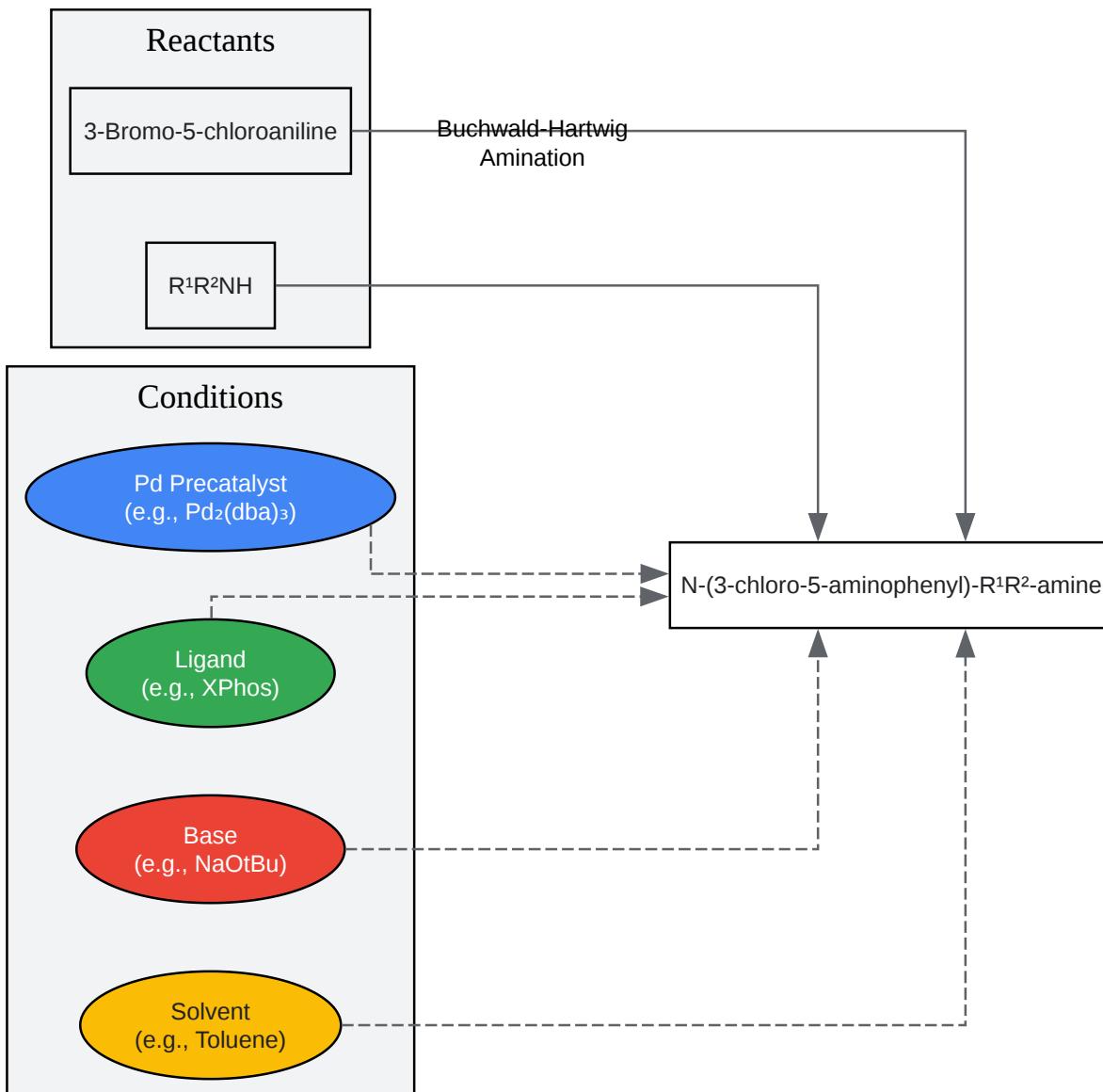

Experimental spectroscopic data for **3-Bromo-5-chloroaniline** is not widely available. The following table presents predicted mass spectrometry data and experimental NMR data for the closely related compound, 3-Bromoaniline, for reference.

Spectroscopy	Data Type	Values	Source
Mass Spectrometry	Predicted m/z	[M+H] ⁺ : 205.93668, [M+Na] ⁺ : 227.91862, [M-H] ⁻ : 203.92212	[1]
¹ H NMR (3-Bromoaniline)	Experimental	δ: 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H)	
¹³ C NMR (3-Bromoaniline)	Experimental	δ: 147.8, 130.7, 123.1, 121.4, 117.8, 113.7	

Core Synthetic Applications

The synthetic utility of **3-Bromo-5-chloroaniline** is primarily centered around palladium-catalyzed cross-coupling reactions, which take advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond. This allows for selective functionalization at the 3-position.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. **3-Bromo-5-chloroaniline** can be selectively coupled with a variety of arylboronic acids at the bromine-bearing position.


[Click to download full resolution via product page](#)

A representative scheme for the Suzuki-Miyaura coupling of **3-Bromo-5-chloroaniline**.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vessel, combine **3-Bromo-5-chloroaniline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Palladium(II) acetate (2 mol%), a suitable ligand like triphenylphosphine (4 mol%), and a base such as potassium carbonate (2.0 eq.).
- Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add a degassed solvent mixture, for example, toluene and water in a 4:1 ratio.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize diaryl amines or N-alkyl-N-aryl amines. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of **3-Bromo-5-chloroaniline**.

[Click to download full resolution via product page](#)

A representative scheme for the Buchwald-Hartwig amination of **3-Bromo-5-chloroaniline**.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base such as sodium tert-butoxide (2.0 eq.).

- Reagent Addition: Add **3-Bromo-5-chloroaniline** (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) to the tube.
- Solvent Addition: Add an anhydrous solvent, such as toluene.
- Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours.
- Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
- Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The final product is then purified by column chromatography.

Application in Pharmaceutical Synthesis: A Case Study in Bromodomain Inhibitors

3-Bromo-5-chloroaniline is a valuable precursor in the synthesis of various biologically active molecules, including potential treatments for diseases caused by immunodeficiency viruses, Alzheimer's disease, and certain cancers.^[1] One notable application is in the development of bromodomain and extra-terminal domain (BET) protein inhibitors. BET proteins are epigenetic "readers" that play a key role in the regulation of gene transcription and are implicated in the progression of cancer and inflammatory diseases.

The following diagram illustrates a plausible synthetic pathway towards a BET bromodomain inhibitor scaffold, starting from **3-Bromo-5-chloroaniline**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis of a BET bromodomain inhibitor scaffold.

This synthetic strategy leverages the Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in many BET inhibitors. The resulting intermediate can then undergo cyclization to form a benzimidazole core, which can be further functionalized to optimize binding to the target bromodomain.

Conclusion

3-Bromo-5-chloroaniline is a highly valuable and versatile building block in organic synthesis. Its differential reactivity, a consequence of the C-Br and C-Cl bonds, allows for selective and controlled functionalization, making it an ideal starting point for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly well-suited for elaborating the structure of this compound. Its demonstrated utility in the synthesis of pharmaceutically relevant scaffolds, such as those for BET bromodomain inhibitors, underscores its importance for researchers, scientists, and drug development professionals. Further exploration of the reactivity of **3-Bromo-5-chloroaniline** is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-chloroaniline | High-Purity Research Reagent [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-5-chloroaniline | CAS#:96558-78-0 | Chemsoc [chemsoc.com]
- 4. To cite this document: BenchChem. [3-Bromo-5-chloroaniline: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031250#role-of-3-bromo-5-chloroaniline-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com